6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17759971
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 6-(but-2-ynylamino)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,4H2,1H3,(H,13,14)(H,10,11,12) |
| Standard InChI Key | OJFXKNLCSPRHBC-UHFFFAOYSA-N |
| Canonical SMILES | CC#CCNC1=NC=NC(=C1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions. Substituents include:
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But-2-yn-1-ylamino group: A terminal alkyne-functionalized amine at the 6-position, enabling click chemistry applications.
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Carboxylic acid group: A polar, ionizable substituent at the 4-position, facilitating salt formation and hydrogen bonding .
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight (g/mol) | 191.19 | |
| IUPAC name | 6-(but-2-ynylamino)pyrimidine-4-carboxylic acid | |
| SMILES | CC#CCNC1=NC=NC(=C1)C(=O)O |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution on a pre-functionalized pyrimidine scaffold:
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Pyrimidine activation: Introduction of a leaving group (e.g., chloro or bromo) at the 6-position of pyrimidine-4-carboxylic acid derivatives .
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Alkyne coupling: Reaction with but-2-yn-1-ylamine under basic conditions (e.g., ) to form the C–N bond .
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Purification: Chromatographic isolation yields the final product in moderate-to-high purity .
Example Protocol (adapted from ):
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React 5-bromopyrimidine-4-carboxylate with but-2-yn-1-ylamine in toluene/water under Fe(II)-catalyzed Minisci conditions.
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Yield: ~48% after vacuum distillation.
Key Reactivity
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Alkyne group: Participates in Huisgen cycloaddition (click chemistry) with azides for bioconjugation.
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Carboxylic acid: Forms esters, amides, or salts for prodrug development .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in non-polar solvents .
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Stability: Stable at room temperature; sensitive to prolonged exposure to light or moisture .
Spectroscopic Data
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NMR: NMR (CDCl) signals at δ 9.20 (s, pyrimidine H), 9.00 (s, pyrimidine H), 4.51 (q, CH), and 1.46 (t, CH) .
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MS: ESI-MS m/z 191.1 [M+H].
Biological Activity and Mechanisms
Enzyme Inhibition
Pyrimidine derivatives are known to inhibit enzymes in nucleotide biosynthesis. For example:
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GARFTase inhibition: Analogous compounds (e.g., pyrrolo[2,3-d]pyrimidines) block glycinamide ribonucleotide formyltransferase, disrupting purine synthesis .
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Antitumor effects: Structural analogs exhibit IC values <10 nM against folate receptor-expressing cancer cells (e.g., KB, IGROV1) .
Structure-Activity Relationships (SAR)
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Alkyne length: Shorter bridges (e.g., 3-atom) enhance potency compared to longer chains .
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Carboxylic acid: Critical for target binding via salt bridges with lysine/arginine residues .
Applications in Medicinal Chemistry
Anticancer Agents
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Targeted therapies: FRα/β and PCFT-selective uptake minimizes off-target toxicity .
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In vivo efficacy: Analogous compounds reduce tumor growth in SCID mice by >50% at 10 mg/kg .
Antimicrobial Development
Comparison with Structural Analogs
Future Research Directions
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